Tris(2,2'-bipyridine)iron(2+)

Descripción general

Descripción

Tris(2,2'-bipyridine)iron(2+), also known as Tris(2,2'-bipyridine)iron(2+), is a useful research compound. Its molecular formula is C30H24FeN6O4S and its molecular weight is 524.4 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2,2'-bipyridine)iron(2+) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferrous Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2'-bipyridine)iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2'-bipyridine)iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tris(2,2'-bipyridine)iron(2+) (often abbreviated as [Fe(bipy)₃]²⁺) is a coordination complex that has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies.

Overview of Tris(2,2'-bipyridine)iron(2+)

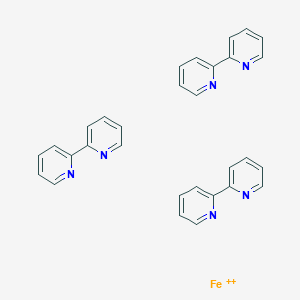

Tris(2,2'-bipyridine)iron(2+) is a metal complex where iron is coordinated to three 2,2'-bipyridine ligands. The complex exhibits distinct electronic properties due to the metal-ligand interactions, influencing its reactivity and biological activity.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Studies have shown that tris(2,2'-bipyridine)iron(2+) can inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. The inhibition mechanism is believed to be related to the charge characteristics of the complex and its ability to interact with the enzyme's active site .

- The inhibitory potency varies with the central metal ion; for example, complexes with different central metals (e.g., Zn, Ni, Ru) exhibit varying degrees of AChE inhibition. The order of inhibitory strength generally follows the electronegativity of the metal ions involved .

- Toxicity and Safety :

- Cellular Effects :

Table 1: Summary of Biological Activities

Case Study: Inhibition of Acetylcholinesterase

A study focused on the interaction between tris(2,2'-bipyridine)iron(2+) and acetylcholinesterase revealed that this complex exhibits a competitive inhibition profile. The kinetic parameters indicated that the presence of the bipyridine ligands enhances binding affinity compared to other metal complexes. This finding suggests potential applications in treating diseases characterized by cholinergic dysfunctions .

Case Study: Iron Homeostasis Regulation

Research has highlighted the role of ACO2 (aconitase 2) in regulating iron levels within cells. Tris(2,2'-bipyridine)iron(2+) was shown to influence ACO2 activity, thereby impacting iron response elements and cellular proliferation rates in non-small cell lung cancer (NSCLC). High levels of ACO2 correlated with increased labile iron pools and altered cell growth patterns .

Aplicaciones Científicas De Investigación

Electrochemical Applications

1.1 Electrochromic Materials

Tris(2,2'-bipyridine)iron(2+) has been investigated for its potential as an electrochromic material. Recent studies have demonstrated the synthesis of coordination nanosheets (CONASHs) using this complex, which exhibit color changes upon electrochemical stimulation. These CONASHs can transition from blue to colorless or magenta, making them suitable for next-generation display technologies due to their fast response times and stability across multiple switching cycles .

Table 1: Electrochromic Properties of CONASHs

| Property | Value |

|---|---|

| Color Transition | Blue to Colorless |

| Response Time | Fast |

| Stability (cycles) | Several cycles |

| Operating Voltage | +2.5 to -2.5 V |

1.2 Redox Behavior

The redox properties of [Fe(bpy)₃]²⁺ have been extensively studied using cyclic voltammetry. The complex exhibits distinct oxidation and reduction peaks, indicative of its redox-active nature. These properties are crucial for applications in energy conversion processes, such as in dye-sensitized solar cells and batteries .

Photochemical Applications

2.1 Light-Induced Reactions

Tris(2,2'-bipyridine)iron(2+) is also prominent in photochemical applications due to its ability to participate in light-induced reactions. It can act as a photosensitizer in various chemical transformations, including the generation of reactive oxygen species (ROS) under visible light irradiation. This capability is leveraged in environmental remediation and organic synthesis .

Table 2: Photochemical Properties

| Property | Value |

|---|---|

| Photosensitization Efficiency | High |

| Reactive Species Generated | ROS |

| Application Areas | Environmental Remediation |

Coordination Chemistry and Synthesis

Tris(2,2'-bipyridine)iron(2+) serves as a versatile building block in coordination chemistry. Its ability to form stable complexes with various ligands makes it valuable for synthesizing new materials with tailored properties.

3.1 Synthesis Methods

The complex can be synthesized via straightforward methods involving the reaction of iron(II) salts with 2,2'-bipyridine ligands under controlled conditions. Variations in synthesis techniques can lead to different structural and electronic properties, influencing their application potential .

Case Studies and Research Findings

4.1 Case Study: Electrochromic Devices

A study focusing on the development of solid-state electrochromic devices utilizing tris(2,2'-bipyridine)iron(2+) revealed that these devices maintained high coloration efficiency and stability over extended use. The integration of these devices into commercial applications could revolutionize display technology .

4.2 Case Study: Photocatalysis

Research has shown that [Fe(bpy)₃]²⁺ can effectively catalyze the degradation of pollutants under light irradiation. This photocatalytic activity demonstrates its potential for environmental applications, particularly in water treatment processes .

Propiedades

IUPAC Name |

iron(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBAONBNPIGDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24FeN6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15025-74-8 (Parent), Array | |

| Record name | 2,2'-Bipyridine ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-81-1, 15025-74-8 | |

| Record name | 2,2'-Bipyridine ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.